molecular formula C10H14FNO2 B13042456 (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13042456
M. Wt: 199.22 g/mol
InChI Key: XXJWLDYIGQOURH-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonia or primary amines in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL

Uniqueness

Compared to its analogs, (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL exhibits unique properties due to the presence of the fluoro group. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1

InChI Key

XXJWLDYIGQOURH-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)OC)N)O

Origin of Product

United States

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